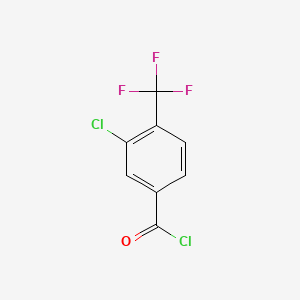

3-Chloro-4-(trifluoromethyl)benzoyl chloride

Descripción general

Descripción

3-Chloro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom by nucleophiles such as amines, alcohols, or water, forming amides, esters, and acids, respectively.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzoyl chloride with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and water.

Suzuki-Miyaura Coupling: Reagents include arylboronic acids and palladium catalysts.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Acids: Formed by the reaction with water.

Biaryl Compounds: Formed by Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Applications in Agrochemicals

-

Synthesis of Trifluoromethylpyridine Derivatives :

- Overview : 3-Chloro-4-(trifluoromethyl)benzoyl chloride is used as an intermediate in synthesizing trifluoromethylpyridine derivatives, which are important in agrochemical formulations.

- Outcome : Over 20 new agrochemicals containing trifluoromethylpyridine have been developed, receiving ISO common names, indicating their regulatory approval and market readiness.

-

Pesticide Development :

- Case Study : Research has shown that derivatives of trifluoromethyl compounds exhibit enhanced bioactivity against pests. This has led to the development of more effective pesticide formulations that are less harmful to non-target organisms.

- Results : Field tests demonstrated a significant increase in pest control efficacy while minimizing environmental impact.

Applications in Pharmaceuticals

-

Drug Synthesis :

- Ubrogepant : A medication for acute migraine treatment, synthesized using intermediates derived from this compound. It has been approved for clinical use and represents a successful application of this compound in therapeutic development.

- Sorafenib : Used for treating advanced hepatocellular carcinoma, this drug also incorporates structures derived from the compound in its synthesis. Sorafenib has received "Fast Track" designation from the FDA, highlighting its importance in cancer therapy.

-

Fluorinated Drug Development :

- Overview : Fluorinated compounds make up over 50% of the best-selling drugs approved by the FDA, underscoring the significance of trifluoromethyl groups in enhancing pharmacological properties.

- Findings : A review identified 19 FDA-approved drugs containing trifluoromethyl groups as key pharmacophores, illustrating the role of this compound in modern medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The chlorine atom attached to the carbonyl carbon is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through nucleophilic acyl substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the chlorine atom at the 3-position.

4-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the chlorine atom at the 3-position.

3-(Trifluoromethyl)benzyl chloride: Similar structure but has a benzyl group instead of a benzoyl group.

Uniqueness

3-Chloro-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination of substituents enhances its reactivity and allows for the formation of a wide range of derivatives through various chemical reactions.

Actividad Biológica

3-Chloro-4-(trifluoromethyl)benzoyl chloride, also known as 3-Cl-4-CF3-benzoyl chloride, is a highly reactive aromatic compound characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 4-position. Its chemical formula is C8H4ClF3O, with a molecular weight of approximately 226.56 g/mol. This compound is classified as an acyl chloride and is primarily used in organic synthesis for the preparation of various complex molecules. Its unique structural features contribute to its significant biological activity, particularly in pharmacological applications.

The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a valuable target for medicinal chemistry. The reactivity of the acyl chloride functional group allows it to participate in nucleophilic acyl substitution reactions, which can lead to the formation of various derivatives with potential therapeutic effects.

Research indicates that compounds similar to this compound can inhibit enzyme activity or interact with specific biological targets. For instance, studies have shown that trifluoromethyl-containing compounds can enhance potency against certain enzymes, such as reverse transcriptase and serotonin uptake inhibitors . The incorporation of the trifluoromethyl group has been linked to improved drug potency and selectivity in various biological assays.

Case Studies

- Enzyme Inhibition : In a study examining structure-activity relationships (SAR), it was found that compounds containing a trifluoromethyl group exhibited significantly increased inhibitory effects on enzymes compared to their non-fluorinated analogs. For example, a related compound demonstrated a six-fold increase in potency for inhibiting serotonin uptake due to the presence of the trifluoromethyl group .

- Antimalarial Activity : A recent investigation into the antiplasmodial properties of related benzoyl chlorides revealed promising results against Plasmodium falciparum. Compounds derived from similar structures showed high in vitro activity, with IC50 values indicating strong efficacy against chloroquine-sensitive strains .

Comparative Analysis

The following table summarizes various compounds related to this compound, highlighting their similarities and unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | 0.98 | Different position of trifluoromethyl group |

| 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | 216144-68-2 | 0.94 | Fluoro group instead of chloro |

| 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | 208173-19-7 | 0.94 | Different substitution pattern |

| 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 | 0.92 | Variation in position affecting reactivity |

These compounds exhibit varying degrees of reactivity and biological activity based on their substitution patterns, making them valuable for different applications in research and industry .

Safety and Handling

This compound is classified as hazardous due to its reactive nature. Proper safety measures must be taken during handling, including the use of personal protective equipment (PPE) and working within a fume hood to avoid inhalation or skin contact .

Propiedades

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXPAIGCYQCQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611877 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-77-9 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.